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Introduction

2,3-Dihydrothiophene, a heterocyclic organosulfur compound, serves as a key intermediate in
various organic syntheses, including the development of pharmaceuticals, pesticides, and
dyes.[1] A thorough understanding of its thermodynamic properties is crucial for optimizing
reaction conditions, ensuring process safety, and enabling the computational modeling of its
behavior in complex systems. This guide provides a comprehensive overview of the core
thermodynamic parameters of 2,3-dihydrothiophene, details the experimental methodologies
for their determination, and visualizes key synthetic pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of 2,3-dihydrothiophene (CAS RN: 1120-59-8,
Formula: CaHeS, Molecular Weight: 86.16 g/mol ) have been determined through various
experimental and computational methods.[2][3][4][5][6] These properties are essential for
predicting the compound's behavior under different temperature and pressure conditions.

Data Presentation

The following tables summarize the key quantitative data for the thermodynamic and physical
properties of 2,3-dihydrothiophene.
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Table 1: Enthalpy and Gibbs Free Energy

Property Value

Unit

Source

Standard Liquid
Enthalpy of

, -3086.80 + 1.00
Combustion

(AcH°liquid)

kJ/mol

Cheméo[3]

Liquid Phase Enthalpy
of Formation at

N 52.90+1.20
Standard Conditions

(AfHCliquid)

kJ/mol

Cheméo[3]

Enthalpy of Formation
at Standard

N 90.70+ 1.30
Conditions (gas)

(AfH°gas)

kJ/mol

Cheméo[3]

Standard Gibbs Free
Energy of Formation 96.88
(AfG®)

kJ/mol

Cheméo (Joback
Method)[3]

Enthalpy of
Vaporization at

N 37.70+0.40
Standard Conditions

(AvapH®)

kJ/mol

Cheméo[3]

Enthalpy of Fusion at
Standard Conditions 3.86
(AfusH®)

kJ/mol

Cheméo (Joback
Method)[3]

Heat of Formation 12.76

kcal/mol

ChemicalBook[7]

Table 2: Heat Capacity and Other Properties
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Property Value Unit Source

Ideal Gas Heat
Capacity (Cp,gas) at 97.88 J/mol-K
357.86 K

Cheméo (Joback
Method)[3]

Ideal Gas Heat
Cheméo (Joback

Capacity (Cp,gas) at 146.41 J/mol-K
pacity (Cp.gas) Method)[3]
577.67 K
lonization Energy (IE) 8.11 eV Cheméo[3]
Table 3: Physical Properties
Property Value Unit Source
Normal Boiling Point
) 112 °C Stenutz[5]
(Tboil)
Normal Boiling Point i
, 385.15+0.60 K Cheméo[3]
(Tboil)
Normal Melting Point
163.55 + 1.00 K Cheméo[3]
(Tfus)
Density 1.070 g/mL ChemBK][1]
Dipole Moment 1.61 D Stenutz[5]

Experimental Protocols

The determination of the thermodynamic properties of sulfur-containing heterocyclic
compounds like 2,3-dihydrothiophene involves a suite of specialized calorimetric and
analytical techniques. While specific experimental details for 2,3-dihydrothiophene are not
extensively published, the methodologies applied to structurally similar compounds, such as
2,3-dihydrobenzo[b]thiophene and other thiophene derivatives, provide a clear framework.[8][9]
[10]

Combustion Calorimetry
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This technique is employed to measure the enthalpy of combustion. For sulfur-containing
compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion
and to handle the formation of sulfuric acid.[9][10]

o Sample Preparation: A precisely weighed sample of 2,3-dihydrothiophene is placed in a
crucible within the combustion bomb. A cotton fuse is used for ignition.

o Bomb Charging: The bomb is filled with high-purity oxygen to a pressure of approximately 3
MPa. A small, known amount of distilled water is added to the bomb to ensure that the
sulfuric acid formed is of a definite concentration.

o Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The
sample is ignited, and the temperature change of the water is meticulously recorded.

o Data Analysis: The energy of combustion is calculated from the temperature change, taking
into account the heat capacity of the calorimeter system. Corrections are applied for the heat
of formation of nitric acid (from residual nitrogen in the oxygen) and sulfuric acid. The
standard enthalpy of formation is then derived using Hess's Law.

Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity of the substance in its condensed phases
(solid and liquid) as a function of temperature.

o Apparatus: A sample is placed in a calorimeter vessel which is surrounded by an adiabatic
shield. The temperature of the shield is controlled to match the temperature of the sample,
minimizing heat exchange with the surroundings.

o Measurement: A known amount of electrical energy is supplied to the sample, and the
resulting temperature increase is measured. The heat capacity is calculated from these
values.

o Data Application: The data from adiabatic heat-capacity calorimetry can be used to
determine the standard molar entropy and enthalpy by integrating the heat capacity data
from near absolute zero.

Vapor Pressure Measurement
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Techniques like comparative ebulliometry or inclined-piston gauge manometry are used to
determine the vapor pressure of the liquid as a function of temperature.[8]

o Ebulliometry: The boiling temperature of the sample is measured at various known
pressures. This method is highly accurate for determining vapor pressures.

« Inclined-Piston Gauge Manometry: This is a direct pressure measurement technique where
the pressure of the vapor is balanced by a known force on a piston of a known area.

» Enthalpy of Vaporization: The enthalpy of vaporization can be derived from the vapor
pressure data using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure heat flow associated with
transitions in a material as a function of temperature or time.[8]

e Principle: The difference in the amount of heat required to increase the temperature of a
sample and a reference is measured as a function of temperature.

o Applications: DSC is used to determine the enthalpy of fusion (melting) and the temperatures
of phase transitions. It can also be used to estimate the critical temperature and density of a
substance.

Synthesis and Reaction Pathways

2,3-Dihydrothiophene is synthesized through various chemical reactions. Understanding
these pathways is crucial for its production and for its application as a building block in further
syntheses.

One common method for the preparation of 2,3-dihydrothiophene is through the
hydrogenation of thiophene.[1] Another documented synthesis involves the pyrolysis of 2-
acetoxytetrahydrothiophene.[7]
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Pyrolysis of 2-Acetoxytetrahydrothiophene

Flash Vacuum Pyrolysis (400 °C) .

2-Acetoxytetrahydrothiophene 2,3-Dihydrothiophene

Hydrogenation of Thiophene

] H2, Catalyst (e.qg., Pt, Pd) . .
Thiophene > 2 3-Dihydrothiophene

Click to download full resolution via product page
Caption: Key synthetic routes to 2,3-dihydrothiophene.

The reactivity of 2,3-dihydrothiophene is characterized by the properties of both an alkene
and a thioether. It undergoes addition reactions at the carbon-carbon double bond and
oxidation at the sulfur atom.[2]

Reactivity of 2,3-Dihydrothiophene

Oxidation Reaction
(at S atom) Oxidation Product
(e.g., Sulfoxide, Sulfone)

*

Addition Reaction +

(at C=C bond) Addition Product
(e.g., Halogenation)

2,3-Dihydrothiophene
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Caption: Primary reaction types of 2,3-dihydrothiophene.

Conclusion

The thermodynamic data and experimental protocols presented in this guide offer a
foundational understanding of 2,3-dihydrothiophene for researchers and professionals in drug
development and chemical synthesis. The provided quantitative data, summarized in clear
tables, facilitates easy comparison and application in computational models and process
design. The outlined experimental methodologies provide a basis for further research and
validation of these critical parameters. The visualized synthetic and reaction pathways offer a
concise overview of the chemical behavior of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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